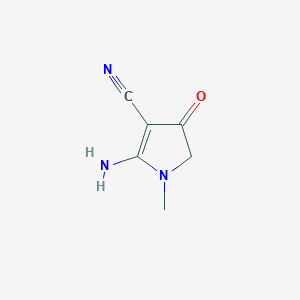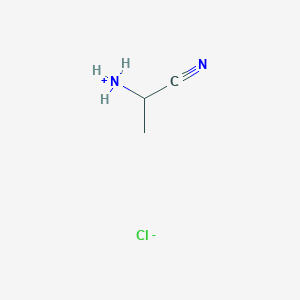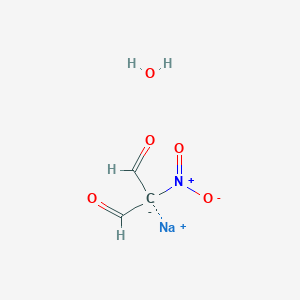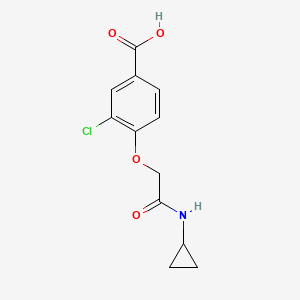![molecular formula C12H12F3NO4S B7817699 Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-](/img/structure/B7817699.png)
Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-: is a compound that combines the structural features of proline, a naturally occurring amino acid, with a trifluoromethyl phenyl sulfonyl group. This unique combination imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- typically involves the introduction of the trifluoromethyl phenyl sulfonyl group to a proline derivative. One common method includes the reaction of proline with trifluoromethyl phenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfonamides or sulfides.
Substitution: Formation of substituted proline derivatives.
科学的研究の応用
Chemistry: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used to study protein-ligand interactions and enzyme mechanisms. The trifluoromethyl group serves as a probe in NMR spectroscopy, providing insights into the structural and dynamic properties of biomolecules .
Medicine: Its ability to modulate biological pathways makes it a candidate for designing inhibitors or activators of specific enzymes and receptors .
Industry: In the industrial sector, Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used in the synthesis of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their thermal and chemical resistance .
作用機序
The mechanism of action of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
類似化合物との比較
- (4-(Trifluoromethyl)phenyl)sulfonyl chloride
- (3-(Trifluoromethyl)phenyl)sulfonamide
- (2-(Trifluoromethyl)phenyl)sulfonyl fluoride
Comparison: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is unique due to the presence of both the proline and trifluoromethyl phenyl sulfonyl moieties. This combination imparts distinct properties such as enhanced stability, lipophilicity, and biological activity compared to similar compounds. The proline moiety provides a chiral center, which can be advantageous in asymmetric synthesis and chiral drug design.
特性
IUPAC Name |
(2S)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNZZKHRKJIGHR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid](/img/structure/B7817667.png)


![1-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817714.png)
